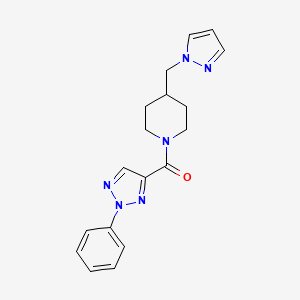

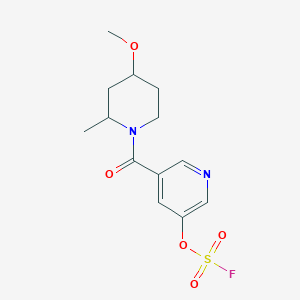

(Z)-7-((diethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, there are methods for synthesizing similar compounds. For instance, furan derivatives can be synthesized under microwave-assisted conditions . Another method involves the reaction of substituted furan-2-carboxaldehydes with hippuric acid .Applications De Recherche Scientifique

Synthesis of Potentially Bioactive Compounds

The synthesis of potentially bioactive compounds utilizing (Z)-7-((diethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one involves various chemical reactions to create compounds with potential biological activities. For example, reactions with 2-diethylaminoethylchloride and aromatic aldehydes produce chalcones, pyrazoline, N-acetylpyrazoline, phenylpyrazoline, isoxazoline derivatives, and phenyl hydrazone derivatives. Such compounds are synthesized for their potential applications in medicinal chemistry and biological research (Abdel Hafez, Ahmed, & Haggag, 2001).

Advanced Organic Synthesis Techniques

Research on the synthesis of benzofuran derivatives via reactions involving furan and benzofuran compounds highlights advanced techniques in organic chemistry. These studies provide insight into the mechanisms of furan ring opening and benzofuran ring closure, contributing to the broader field of synthetic organic chemistry and offering potential pathways for the synthesis of complex organic molecules (Gutnov et al., 1999).

Photocatalytic Transformations

Photocatalytic transformations using zinc oxide involve the compound as a probe molecule to study the main oxidizing species in these reactions. This research is pivotal for developing environmentally friendly photocatalytic processes, contributing to the fields of solar energy conversion and environmental remediation (Richard & Boule, 1995).

Biomass-Derived Renewable Aromatics

Studies on biomass-derived renewable aromatics focus on the catalytic reduction of furanic compounds with hydrogen to produce important platform chemicals like furfural and 5-hydroxymethylfurfural. This research is critical for the development of sustainable chemical processes that convert biomass into valuable chemicals, supporting the advancement of green chemistry and bio-refineries (Nakagawa, Tamura, & Tomishige, 2013).

Orientations Futures

Propriétés

IUPAC Name |

(2Z)-7-(diethylaminomethyl)-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-3-19(4-2)11-14-15(20)8-7-13-17(21)16(23-18(13)14)10-12-6-5-9-22-12/h5-10,20H,3-4,11H2,1-2H3/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKGKGGGCNKVKJ-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide](/img/structure/B2679427.png)

![3-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B2679428.png)

![1-[(2-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2679429.png)

![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2679430.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2679432.png)

![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/no-structure.png)

![(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B2679439.png)

![N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2679442.png)